molecular formula C12H13ClF3N3 B12233044 1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride

1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12233044
M. Wt: 291.70 g/mol
InChI Key: HMSPSMDZRUVSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of difluoroethyl and fluorophenyl groups attached to a pyrazol-4-amine core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 2,2-difluoroethylamine with 3-fluorobenzyl chloride in the presence of a base, followed by cyclization with hydrazine to form the pyrazole ring. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl and fluorophenyl groups enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride stands out due to its unique combination of difluoroethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13ClF3N3

Molecular Weight

291.70 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H12F3N3.ClH/c13-10-3-1-2-9(4-10)5-16-11-6-17-18(7-11)8-12(14)15;/h1-4,6-7,12,16H,5,8H2;1H

InChI Key

HMSPSMDZRUVSAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC2=CN(N=C2)CC(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.